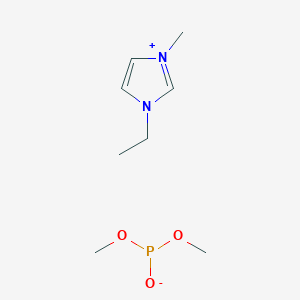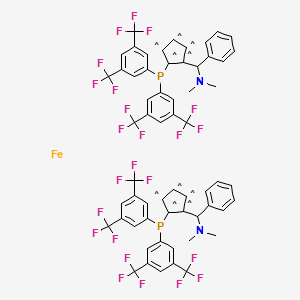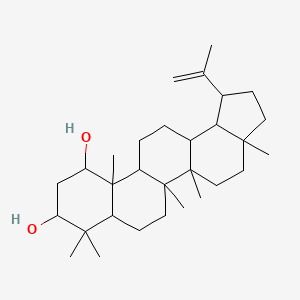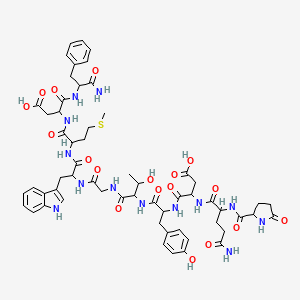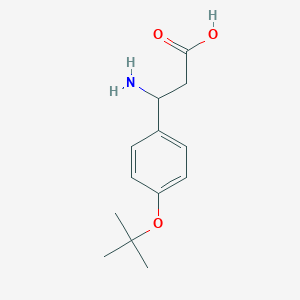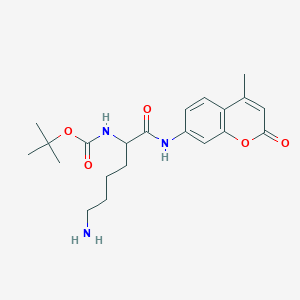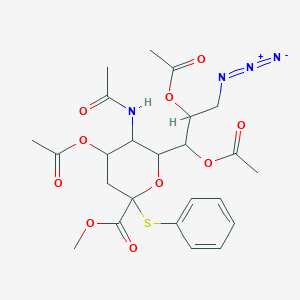
Bis(cyclopentadienyl)dicarbonyl titanium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)dicarbonyl titanium(II): This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dicarbonyl titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Another method involves the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves similar reduction processes using readily available reagents like magnesium or sodium cyclopentadienyl under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)dicarbonyl titanium(II) undergoes various types of chemical reactions, including:
Reduction: It can reduce sulfoxides to sulfides.
Reductive Coupling: It facilitates the reductive coupling of aromatic aldehydes.
Deoxygenation: It is used for the deoxygenation of aldehydes.
Common Reagents and Conditions:
Sulfoxides: Reduced to sulfides using bis(cyclopentadienyl)dicarbonyl titanium(II) under mild conditions.
Aromatic Aldehydes: Coupled reductively in the presence of this compound.
Aldehydes: Deoxygenated using this compound.
Major Products:
Sulfides: From the reduction of sulfoxides.
Coupled Aromatic Compounds: From the reductive coupling of aromatic aldehydes.
Deoxygenated Aldehydes: From the deoxygenation of aldehydes.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Reagents: Acts as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Thin Film Deposition: Used in the deposition of thin films in semiconductor manufacturing.
LED Manufacturing: Plays a role in the production of light-emitting diodes (LEDs).
Mechanism of Action
Mechanism: Bis(cyclopentadienyl)dicarbonyl titanium(II) exerts its effects through its ability to donate electrons and facilitate electron transfer reactions. It interacts with various substrates, reducing them or coupling them through electron transfer processes .
Molecular Targets and Pathways:
Sulfoxides: Reduced to sulfides through electron donation.
Aromatic Aldehydes: Coupled reductively via electron transfer.
Aldehydes: Deoxygenated through electron transfer mechanisms.
Comparison with Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Another titanium compound with similar structural features but different reactivity.
Bis(cyclopentadienyl)titanium difluoride: Similar in structure but used in different applications.
Uniqueness: Bis(cyclopentadienyl)dicarbonyl titanium(II) is unique due to its ability to facilitate a wide range of reduction and coupling reactions under mild conditions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H2O2Ti-8 |
|---|---|
Molecular Weight |
226.01 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/2C5H.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1H;;;/q2*-5;;;+2 |
InChI Key |
JKTXWOXFRCWTOF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



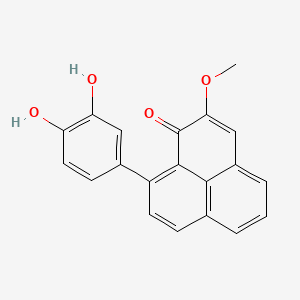
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
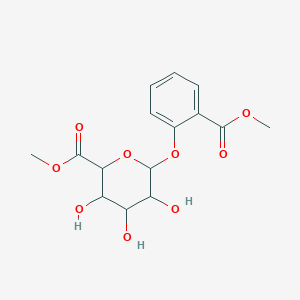
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
